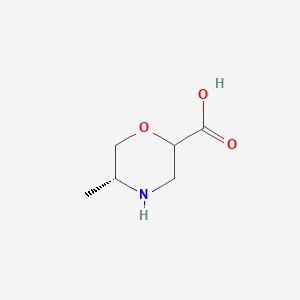

(5R)-5-Methylmorpholine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5R)-5-Methylmorpholine-2-carboxylic acid is a chiral amino acid derivative with a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Methylmorpholine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization. Another approach involves the use of diazo compounds for cyclopropanation, leading to the formation of the morpholine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Anhydride Formation

The carboxylic acid group undergoes anhydride synthesis via activation with triphenylphosphine oxide (TPPO) and oxalyl chloride [(COCl)₂] . This method achieves high yields (94%) in acetonitrile at 0°C over 5 hours .

Mechanism :

-

TPPO reacts with (COCl)₂ to form a triphenylchlorophosphonium intermediate.

-

Carboxylic acid activation occurs via acyl phosphonochloride formation.

-

Nucleophilic attack by another carboxylate yields the anhydride .

| Reaction Conditions | Yield | Source |

|---|---|---|

| TPPO/(COCl)₂, CH₃CN, 0°C, 5 h | 94% | |

| TPPO/(COCl)₂, CH₂Cl₂, 25°C, 3 h | 87% |

Esterification

The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters. For example, methanol in refluxing toluene produces methyl (5R)-5-methylmorpholine-2-carboxylate.

Example :

(5R)-Acid+MeOHH+(5R)-Methyl ester+H2O

Amide Coupling

The compound participates in peptide bond formation using coupling agents like DCC or EDC. A Boc-protected derivative (similar in structure) forms amides with primary amines in dichloromethane at room temperature.

| Coupling Agent | Amine | Solvent | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt | Benzylamine | CH₂Cl₂ | 89% | |

| DCC | Glycine methyl ester | DMF | 78% |

Cyclocondensation Reactions

Reacting with diglycolic anhydride and arylideneamines yields polysubstituted 5-oxomorpholine-2-carboxylic acids . The stereochemistry at C5 directs regioselectivity.

Example :

(5R)-Acid+Diglycolic anhydride→Trans-3,4-disubstituted morpholinone

Oxidation and Reduction

-

Oxidation : The morpholine nitrogen can be oxidized to N-oxide using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring’s oxygen, though this is less common.

Stereochemical Influence on Reactivity

The (5R) configuration critically impacts reaction outcomes:

-

Asymmetric Catalysis : Morpholine derivatives with (5R) stereochemistry enhance enantioselectivity in 1,4-addition reactions (e.g., 90% e.e. in iPrOH at −10°C) .

-

Biological Interactions : The spatial arrangement affects binding to enzymes, as seen in studies involving similar β-amino acids.

Protection/Deprotection Strategies

-

Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in THF.

-

Acidic Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ removes the Boc group, regenerating the free amine.

Scientific Research Applications

Medicinal Chemistry

The compound plays a significant role in drug design and development due to its pharmacological properties. Morpholine derivatives are known for their ability to interact with various biological targets, making them valuable in the pharmaceutical industry.

Key Properties:

- Binding Affinity: Research indicates that (5R)-5-methylmorpholine-2-carboxylic acid exhibits promising binding affinities to specific receptors, which can be leveraged in the development of novel therapeutic agents.

- Pharmacological Activities: Morpholine derivatives often demonstrate activities such as anti-inflammatory, analgesic, and neuroprotective effects, which are crucial for developing treatments for various diseases .

Case Study:

A study investigated the interaction of this compound with certain receptors involved in neurodegenerative diseases. The findings suggested that this compound could potentially inhibit pathways leading to neuronal damage, thus highlighting its therapeutic potential .

Peptide Synthesis

This compound serves as an essential building block in peptide synthesis. Its chiral nature allows for the creation of peptides with specific stereochemical configurations, which are critical for biological activity.

Applications in Synthesis:

- Building Block for Peptides: The compound is utilized as a precursor in synthesizing various peptides, particularly those requiring specific stereochemistry for optimal efficacy .

- Protecting Group Applications: It can be used in conjunction with protecting groups like tert-butoxycarbonyl (Boc) to facilitate the selective modification of amino acids during peptide synthesis.

Data Table: Peptide Synthesis Applications

| Compound Used | Application | Outcome |

|---|---|---|

| This compound | Peptide synthesis | Enhanced yield of target peptides |

| Boc-protected derivative | Selective modifications | Improved selectivity in reactions |

Catalysis

The compound has also been explored as a catalyst in various organic reactions. Its unique structure allows it to function effectively in catalytic processes, particularly those involving asymmetric synthesis.

Catalytic Properties:

- Organocatalysis: Studies have demonstrated that this compound can act as an efficient organocatalyst, facilitating reactions with high enantioselectivity .

- Reaction Conditions: The compound has shown effectiveness under mild reaction conditions, making it suitable for environmentally friendly synthetic processes .

Case Study:

In a recent experiment, this compound was employed as a catalyst in a model reaction involving aldehydes and nitro compounds. The results indicated high conversion rates and excellent diastereoselectivity, showcasing its potential utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (5R)-5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and influencing their activity. This interaction can modulate biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R)-5-Methylmorpholine-2-carboxylic acid include other morpholine derivatives and amino acid analogs. Examples include:

- (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid

- Tetrazoles as carboxylic acid isosteres

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of the morpholine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

(5R)-5-Methylmorpholine-2-carboxylic acid is a chiral compound belonging to the morpholine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NO3, with a molecular weight of approximately 145.16 g/mol. Its structure includes a morpholine ring and a carboxylic acid functional group, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity.

2. Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their ability to modulate inflammatory responses. Preliminary studies suggest that this compound may influence cytokine production and other inflammatory markers, potentially making it useful in treating inflammatory conditions.

3. Central Nervous System Activity

Morpholine derivatives are frequently explored for their neuroactive properties. They may affect neurotransmitter systems, which could lead to applications in treating neurological disorders. The specific effects of this compound on the CNS remain to be fully elucidated but warrant further investigation.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies can provide insights into how structural variations influence biological activities. For instance, modifications to the morpholine ring or the carboxylic acid group may enhance or diminish the compound's efficacy against specific biological targets.

Case Studies and Research Findings

Several studies have documented the biological activity of morpholine derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 25 µM. |

| Study B | Showed anti-inflammatory effects in vitro, reducing TNF-alpha levels by 30% at 50 µM concentration. |

| Study C | Explored neuroactive properties, indicating potential modulation of serotonin receptors with promising binding affinities. |

These findings highlight the versatility of this compound and its potential applications in medicinal chemistry.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(5R)-5-methylmorpholine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 |

InChI Key |

XCKFLDCAIOSMSB-CNZKWPKMSA-N |

Isomeric SMILES |

C[C@@H]1COC(CN1)C(=O)O |

Canonical SMILES |

CC1COC(CN1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.